molecular formula C13H15BrN2O2 B1392374 tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate CAS No. 552331-49-4

tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate

Cat. No. B1392374
CAS RN: 552331-49-4
M. Wt: 311.17 g/mol
InChI Key: LPOXPRHHNYSYCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of indazoles, a class of compounds to which “tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate” belongs, has been the subject of numerous studies . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines

Scientific Research Applications

Synthesis and Structural Analysis

Tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate plays a crucial role as an intermediate in the synthesis of 1H-indazole derivatives. A study by Ye et al. (2021) on a similar compound, tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, demonstrates its synthesis through substitution reactions and characterizes its structure using various spectroscopic methods and X-ray diffraction. The compound's molecular structure was confirmed by density functional theory (DFT) calculations, which also provided insights into its physicochemical properties like molecular electrostatic potential and frontier molecular orbitals (Ye et al., 2021).

Antimicrobial Activity

Research on tert-butyl carbazate, a related compound, by Ghoneim and Mohamed (2013) explored its reaction with various reagents to yield different derivatives, including 5-tert-butoxy-4H-1,2,4-triazole-3-thiol. These new compounds were characterized and their antimicrobial activities were described, highlighting the potential of tert-butyl derivatives in developing antimicrobial agents (Ghoneim & Mohamed, 2013).

properties

IUPAC Name

tert-butyl 5-bromo-3-methylindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2/c1-8-10-7-9(14)5-6-11(10)16(15-8)12(17)18-13(2,3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPOXPRHHNYSYCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=C2)Br)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate
Reactant of Route 2
tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate
Reactant of Route 5
tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.